

An In-depth Technical Guide to 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide

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Compound of Interest

Compound Name: 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide

Cat. No.: B185599

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, potential synthesis, and plausible biological activities of **4-amino-N-cyclohexyl-N-methylbenzenesulfonamide**. Due to the limited availability of published experimental data for this specific compound, this guide leverages information from structurally related molecules to propose synthetic routes and potential mechanisms of action.

Molecular Structure and Properties

4-amino-N-cyclohexyl-N-methylbenzenesulfonamide is a sulfonamide derivative characterized by a central benzenesulfonamide core. This core is substituted with an amino group at the para (4-) position of the benzene ring and a cyclohexyl and a methyl group on the sulfonamide nitrogen.

Chemical Identifiers and Properties:

Property	Value	Source
CAS Number	7467-48-3	Echemi
Molecular Formula	C13H20N2O2S	Echemi
Molecular Weight	268.38 g/mol	Echemi
IUPAC Name	4-amino-N-cyclohexyl-N-methylbenzenesulfonamide	-
Boiling Point	432.6°C at 760 mmHg	Echemi
Density	1.24 g/cm ³	Echemi
Refractive Index	1.593	Echemi
Flash Point	215.4°C	Echemi

Proposed Synthesis

While a specific synthesis protocol for **4-amino-N-cyclohexyl-N-methylbenzenesulfonamide** is not readily available in the literature, a plausible synthetic route can be devised based on established methods for analogous sulfonamides. The most common approach involves the reaction of a substituted benzenesulfonyl chloride with a secondary amine.

Proposed Experimental Protocol:

A potential two-step synthesis is outlined below, starting from 4-nitrobenzenesulfonyl chloride.

Step 1: Synthesis of N-cyclohexyl-N-methyl-4-nitrobenzenesulfonamide

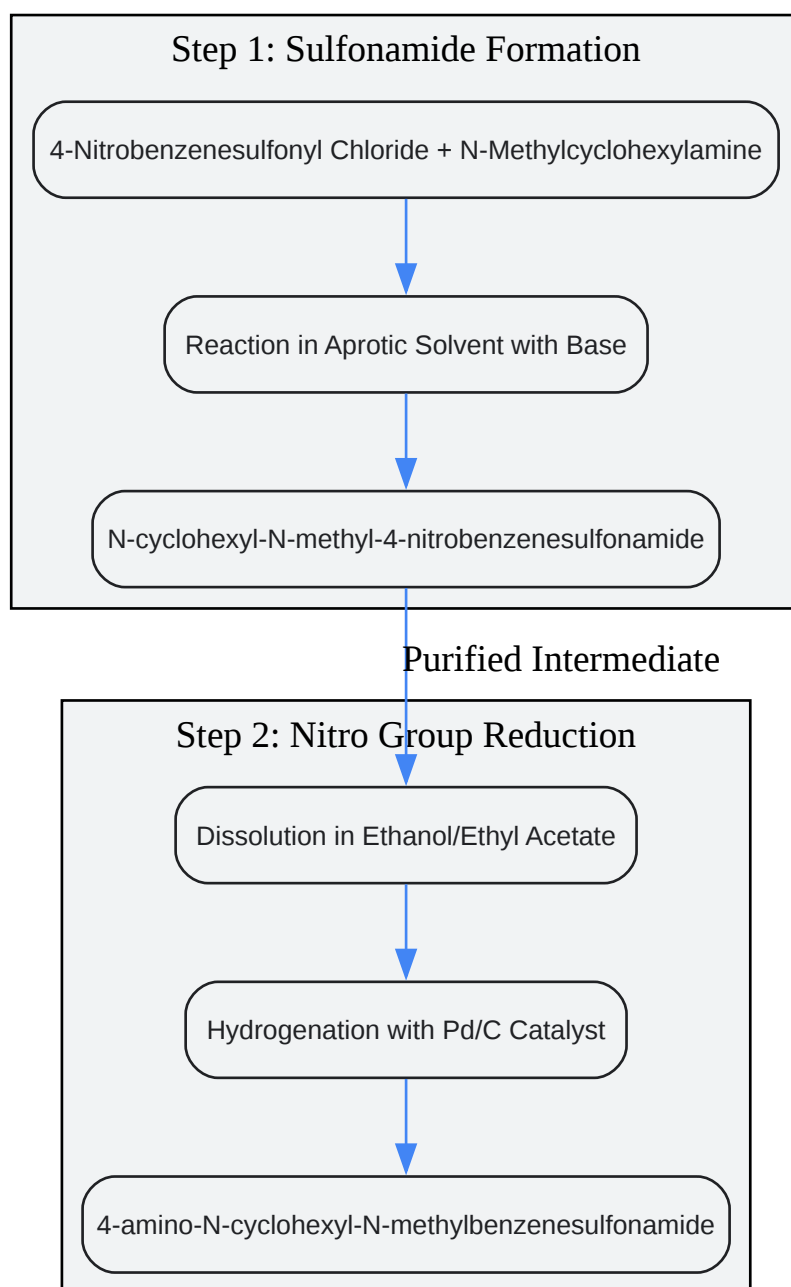
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve N-methylcyclohexylamine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- **Addition of Base:** Add an equivalent of a non-nucleophilic base, like triethylamine or pyridine, to the solution to act as a scavenger for the hydrochloric acid byproduct.

- **Addition of Sulfonyl Chloride:** Slowly add a solution of 4-nitrobenzenesulfonyl chloride in the same solvent to the reaction mixture at 0°C.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).
- **Workup:** Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group to an Amino Group

- **Reaction Setup:** Dissolve the N-cyclohexyl-N-methyl-4-nitrobenzenesulfonamide from Step 1 in a suitable solvent like ethanol or ethyl acetate.
- **Catalyst Addition:** Add a catalytic amount of palladium on carbon (10% Pd/C).
- **Hydrogenation:** Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
- **Reaction Monitoring:** Monitor the reaction by TLC until the starting material is completely consumed.
- **Filtration and Concentration:** Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent. Concentrate the filtrate under reduced pressure to yield the final product, **4-amino-N-cyclohexyl-N-methylbenzenesulfonamide**.

Diagram of Proposed Synthesis Workflow:



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Caption: Proposed two-step synthesis of **4-amino-N-cyclohexyl-N-methylbenzenesulfonamide**.

Potential Biological Activity and Signaling Pathways

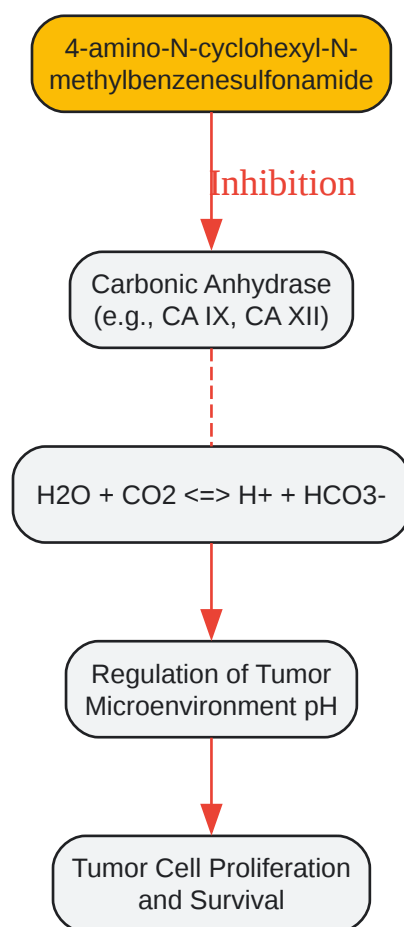
Specific biological activity for **4-amino-N-cyclohexyl-N-methylbenzenesulfonamide** has not been documented. However, the broader class of sulfonamides is known for a wide range of

pharmacological effects, most notably as antimicrobial and anticancer agents. The structural features of this molecule suggest potential for interaction with various biological targets.

Anticancer Activity via Carbonic Anhydrase Inhibition:

A primary mechanism for the anticancer effects of many sulfonamides is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII. These enzymes are crucial in regulating the pH of the tumor microenvironment, which contributes to tumor cell survival and proliferation. The sulfonamide group can coordinate with the zinc ion in the active site of carbonic anhydrase, leading to inhibition.

Proposed Signaling Pathway Inhibition:



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